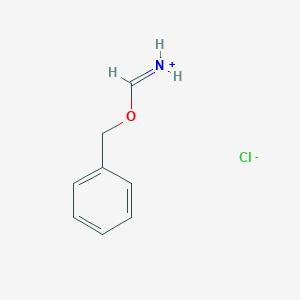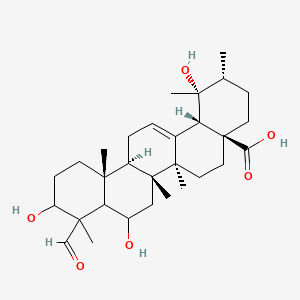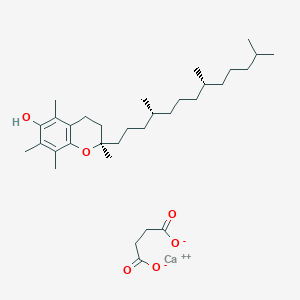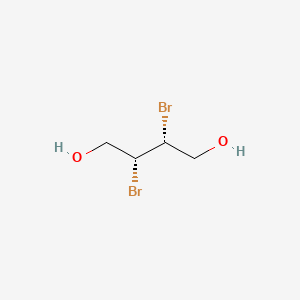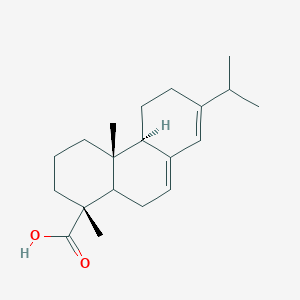
3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate
Vue d'ensemble
Description
3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate is a useful research compound. Its molecular formula is C16H26Cl2N2O2 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hemoglobin Determination and Cytochemical Staining
Liem et al. (1979) describe using 3,3',5,5'-tetramethylbenzidine dihydrochloride (TMB-d) for the quantitative determination of hemoglobin and for staining myeloperoxidase-containing granules in granulocytes. TMB-d is highlighted as a sensitive reagent that is not carcinogenic, unlike other reagents such as benzidine (Liem, H., Cardenas, F., Tavassoli, M., Poh-Fitzpatrick, M., & Muller-eberhard, U., 1979).
Enzyme-Linked Immunosorbent Assays
Frey et al. (2000) developed a stable and highly sensitive TMB-based substrate reagent for microtiter plate enzyme-linked immunosorbent assays (ELISAs). This two-component system offers better sensitivity and stability compared to other commercially available TMB reagents (Frey, A., Meckelein, B., Externest, D., & Schmidt, M., 2000).
Chromogenic Substrate for Peroxidase in Enzyme Immunoassay
Porstmann et al. (1991) reported that TMB serves as a highly sensitive chromogenic substrate for horseradish-peroxidase in enzyme immunoassays (EIAs). They noted its higher sensitivity compared to o-phenylenediamine, making it a preferable choice for peroxidase markers (Porstmann, B., Evers, U., Nugel, E., & Schmechta, H., 1991).
Colorimetric Method for Chlorine Determination
Serrat (1994) developed a colorimetric method using TMB for determining chlorine (free and combined) in water, offering greater sensitivity than current methods (Serrat, F. B., 1994).
Detection of Benzoyl Peroxide in Wheat Flour
Hu et al. (2013) discovered that TMB can be used as a chromogenic agent for the sensitive, convenient, and rapid determination of benzoyl peroxide in wheat flour. Their method offers an easy, instrument-free visual detection approach (Hu, J., Dong, Y., Zhang, H., Chen, X., Chen, X., Zhang, H., & Chen, H., 2013).
TMB-Based Sensing Probes
Huang et al. (2018) focused on the diverse applications of TMB-based sensing probes. They synthesized TMB derivatives for dual-modal signal responses, demonstrating their potential in detecting various targets like CO2 and β-D-glucose (Huang, L., Cao, Y., Sun, X., Liu, B., & Shen, J., 2018).
Propriétés
IUPAC Name |
4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;dihydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH.2H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;;/h5-8H,17-18H2,1-4H3;2*1H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRXJBONCVPXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetramethylbenzidine dihydrochloride dihydrate | |
CAS RN |
207738-08-7 | |
| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




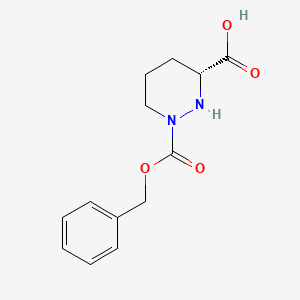
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B7980630.png)


![4-[(4R)-2-Oxo-4-phenyl-1,3-oxazolidin-3-yl]piperidinium chloride](/img/structure/B7980654.png)
![N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide](/img/structure/B7980660.png)

![Hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate methanesulfonate](/img/structure/B7980683.png)
